molecular formula C14H10Cl2N4O2S B2615277 N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 391889-66-0

N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2615277
CAS No.: 391889-66-0
M. Wt: 369.22
InChI Key: UZHYXJXMLZMVQM-UHFFFAOYSA-N
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Description

N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H10Cl2N4O2S and its molecular weight is 369.22. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Drug Development

The compound furamidine, structurally similar to N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide, demonstrates significant interaction with DNA. A study by Laughton et al. (1995) showed that furamidine binds tightly to DNA sequences, forming direct hydrogen bond interactions. This property makes it a potential candidate for drug development, particularly in targeting specific DNA sequences in therapeutic applications (Laughton et al., 1995).

Antimicrobial Activity

Compounds structurally related to this compound, such as furan-3-carboxamides, have shown promising antimicrobial activity. A study conducted by Zanatta et al. (2007) reported that some furan-3-carboxamides exhibited significant in vitro antimicrobial activity against various microorganisms, including yeast, filamentous fungi, bacteria, and algae (Zanatta et al., 2007).

Electrophilic Substitution Reactions

The compound's structure facilitates interesting electrophilic substitution reactions. Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and subjected it to various electrophilic substitution reactions, illustrating the compound's reactivity and potential for creating diverse derivatives (Aleksandrov & El’chaninov, 2017).

Solar Cell Applications

In the field of renewable energy, derivatives of furan, a component of the compound, have been utilized in dye-sensitized solar cells. A study by Kim et al. (2011) found that phenothiazine derivatives with furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency, demonstrating the potential of furan derivatives in solar cell technology (Kim et al., 2011).

Polymer Synthesis

The structure of this compound is conducive to polymer synthesis applications. Ueda and Sugiyama (1994) demonstrated the synthesis of ordered polyamides using components structurally related to this compound, highlighting its potential use in advanced material science (Ueda & Sugiyama, 1994).

Mechanism of Action

Properties

IUPAC Name

N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4O2S/c15-9-4-3-8(6-10(9)16)20-12(18-19-14(20)23)7-17-13(21)11-2-1-5-22-11/h1-6H,7H2,(H,17,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHYXJXMLZMVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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